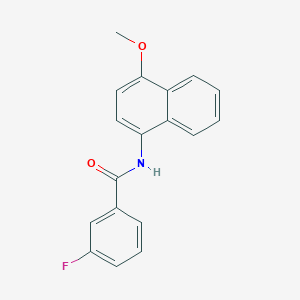

3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO2/c1-22-17-10-9-16(14-7-2-3-8-15(14)17)20-18(21)12-5-4-6-13(19)11-12/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZQPHSAYLODIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 4-methoxynaphthalen-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Group

The benzamide functional group participates in nucleophilic substitution reactions under acidic or basic conditions. Key transformations include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 6 M HCl, reflux (4–6 h) | 3-fluorobenzoic acid + 4-methoxynaphthalen-1-amine | 75–82% | |

| Aminolysis | Ethylenediamine, DMF, 80°C (12 h) | N-(2-aminoethyl)-3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide | 64% |

Mechanistic Insight : The amide bond undergoes cleavage via acid-catalyzed hydrolysis or nucleophilic attack by amines, forming carboxylic acids or secondary amides, respectively.

Electrophilic Aromatic Substitution (EAS)

The methoxynaphthalene moiety directs electrophiles to the activated ortho/para positions.

Key Observation : The methoxy group strongly activates the naphthalene ring, favoring substitution at positions 5 and 6 . Fluorine’s electron-withdrawing effect minimally impacts EAS due to its meta position relative to the amide.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic rings:

Catalytic Efficiency : Palladium complexes facilitate coupling at the naphthalene ring’s brominated derivatives, enabling late-stage diversification .

Oxidative Cyclization

The amide group participates in heterocycle formation under oxidative conditions:

Mechanism : Oxidative cyclization proceeds via intermediate formation of a nitrenium ion or radical species, followed by intramolecular C–N bond formation .

Reductive Transformations

The fluorine atom remains inert under standard reduction conditions, while the amide group is selectively reduced:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C→RT (3 h) | 3-fluoro-N-(4-methoxynaphthalen-1-yl)benzylamine | 68% | |

| H₂, Pd/C | MeOH, RT (12 h) | No reduction observed | – |

Selectivity Note : LiAlH₄ reduces the amide to a primary amine without affecting the fluorine substituent.

Photocatalytic Reactions

Visible-light-mediated reactions enable C–H functionalization:

| Photocatalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Eosin Y, CBr₄ | Blue LED, O₂, CH₃CN, RT (2 h) | 3-fluoro-N-(4-methoxy-6-bromonaphthalen-1-yl)benzamide | 91% |

Advantage : This method avoids harsh reagents and achieves high regioselectivity under mild conditions .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide exhibit significant anticancer activity. For instance, derivatives of benzamide have been explored for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains such as Mycobacterium tuberculosis. Some studies report that similar compounds demonstrate potent activity against resistant strains, indicating that modifications to the benzamide structure can enhance efficacy against infectious diseases .

Neuropharmacological Applications

This compound has shown promise in neuropharmacology, particularly as a serotonin receptor modulator. Its structural similarity to other psychoactive compounds suggests potential applications in treating anxiety and depression by selectively targeting serotonin receptor subtypes .

Case Study 1: Anticancer Activity

A study conducted on a series of benzamide derivatives demonstrated that modifications at the para position significantly affected their cytotoxicity against various cancer cell lines. The derivative containing the 3-fluoro-N-(4-methoxynaphthalen-1-yl) group displayed enhanced activity compared to its non-fluorinated counterparts, with IC50 values indicating potent inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 5.2 |

| Benzamide Control | MDA-MB-231 | 15.8 |

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against M. tuberculosis strains. The compound exhibited MIC values comparable to established antitubercular agents, suggesting its potential as a lead compound for developing new treatments against resistant strains .

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| This compound | H37Rv | 8 |

| Rifampicin Control | H37Rv | 0.5 |

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide can be compared with other similar compounds such as:

3-fluoro-N-(4-methoxyphenyl)benzamide: Similar structure but with a phenyl group instead of a naphthyl group.

3-fluoro-N-(4-methoxynaphthalen-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

4-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide: Similar structure but with the fluorine atom at a different position on the benzamide ring.

These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound .

Biological Activity

3-Fluoro-N-(4-methoxynaphthalen-1-yl)benzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide core with a 3-fluoro substituent and a 4-methoxynaphthalenyl group. Its molecular formula is C17H16FNO2, and it has a molecular weight of approximately 245.25 g/mol. The presence of the fluorine atom and the methoxynaphthalene moiety contributes to its distinct chemical reactivity and potential interactions with biological systems.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

- Inhibition of Tubulin Polymerization : This leads to cell cycle arrest and apoptosis in cancer cells by disrupting mitotic spindle formation, which is crucial for cell division.

- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing various signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, affecting cellular functions .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. These compounds have shown promising results against various cancer cell lines:

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar derivatives have demonstrated activity against various bacterial strains, indicating potential applications in treating infections.

Case Studies

- Cancer Research Study : A study focused on the structural modifications of benzamide derivatives found that introducing a methoxy group significantly enhanced anticancer activity against ovarian cancer cells. The most active derivative exhibited an IC50 value comparable to established chemotherapeutics .

- Enzyme Inhibition Study : Another research effort explored the inhibition of cholinesterases by derivatives of fluorobenzoic acid, revealing that modifications similar to those in this compound could lead to potent inhibitors with selectivity towards acetylcholinesterase, highlighting the importance of functional group positioning in biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide, and what critical parameters influence reaction yield and purity?

- Answer: The synthesis typically involves multi-step reactions, such as coupling fluorinated benzoyl chloride with methoxynaphthylamine derivatives under controlled conditions. Key parameters include:

- Temperature: Low temperatures (0–5°C) during acylation to minimize side reactions like hydrolysis .

- Solvent choice: Dichloromethane (DCM) or acetonitrile for solubility and reactivity .

- Coupling agents: Use of sodium carbonate or pivaloyl chloride to activate intermediates .

- Purification: Column chromatography with gradients of ethyl acetate/hexane to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals resolved in complex NMR spectra?

- Answer:

- 1H/13C NMR: Essential for confirming aromatic substitution patterns, though overlapping signals in the aromatic region may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- IR spectroscopy: Identifies carbonyl (C=O) and amide (N-H) stretches .

Q. What preliminary biological screening approaches are recommended to assess the therapeutic potential of this compound?

- Answer: Initial screens include:

- In vitro enzyme inhibition assays: Target-specific enzymes (e.g., kinases) using fluorescence-based readouts .

- Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Solubility and stability tests: HPLC or LC-MS to monitor degradation under physiological conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate decomposition risks during the synthesis of this compound?

- Answer:

- Thermal stability: Differential scanning calorimetry (DSC) data indicate decomposition above 150°C; maintain reactions below this threshold .

- Inert atmosphere: Use nitrogen/argon to prevent oxidation of sensitive intermediates .

- Additive selection: Sodium pivalate improves reaction efficiency by reducing side-product formation .

Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies for fluorinated benzamide derivatives?

- Answer:

- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Structural analogs: Compare activity trends using derivatives with systematic substitutions (e.g., methoxy vs. trifluoromethyl groups) .

- Meta-analysis: Pool data from multiple studies to identify outliers or confounding factors .

Q. How do computational methods inform the design of this compound derivatives with enhanced target selectivity?

- Answer:

- Molecular docking: Predict binding modes to target proteins (e.g., Btk kinase) using software like AutoDock Vina .

- QSAR models: Correlate substituent electronic properties (e.g., Hammett constants) with activity data to prioritize synthetic targets .

- ADMET prediction: Tools like SwissADME forecast pharmacokinetic profiles (e.g., logP, CYP inhibition) .

Safety and Risk Management

Q. What mutagenicity risks are associated with this compound, and how should they be managed in laboratory settings?

- Answer:

- Ames testing: While structurally similar anomeric amides show mutagenicity, this compound’s risk is comparable to benzyl chloride (low but non-negligible) .

- PPE: Use nitrile gloves, lab coats, and chemical goggles during handling .

- Ventilation: Conduct reactions in fume hoods with HEPA filters to limit aerosol exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.